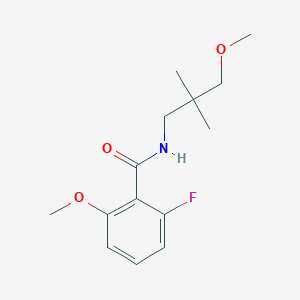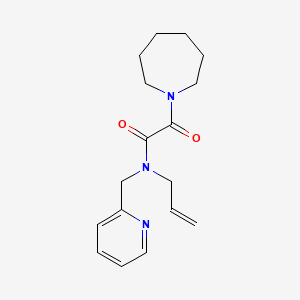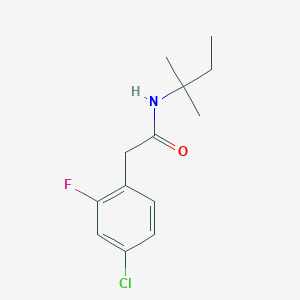![molecular formula C19H23FN2O3 B5395162 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5395162.png)
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CP-724,714, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2) protein. This protein is overexpressed in some types of cancer cells, including breast cancer, and is associated with increased cell proliferation, survival, and metastasis. CP-724,714 has been extensively studied for its potential as an anti-cancer agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field.
作用机制
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits HER2 signaling by binding to the extracellular domain of the HER2 protein and preventing its dimerization with other HER family members. This results in the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to induce apoptosis in HER2-positive cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have specific biochemical and physiological effects on cancer cells. It has been shown to reduce cell proliferation, migration, and invasion in vitro and in vivo, and to induce apoptosis in HER2-positive cancer cells. 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has also been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and trastuzumab, in preclinical studies.
实验室实验的优点和局限性
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments, including its high purity and specificity for HER2-positive cancer cells. It has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has some limitations, including its limited solubility in water and its potential for off-target effects on other HER family members.
未来方向
There are several future directions for research on 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of HER2 signaling, which may have greater anti-cancer activity and fewer off-target effects. Another area of interest is the identification of biomarkers that can predict response to 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in patients with HER2-positive breast cancer. Additionally, the combination of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid with other anti-cancer agents, such as immune checkpoint inhibitors, is an area of active research. Finally, the use of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in other types of cancer, such as gastric and lung cancer, is an area of investigation.
合成方法
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid can be synthesized using a multi-step process that involves the coupling of a piperazine derivative with a cyclohexene carboxylic acid, followed by the addition of a fluorobenzyl group and a carbonyl group. The final product is obtained through purification and isolation steps. This synthesis method has been optimized for high yield and purity, and has been used in several studies to produce 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid for research purposes.
科学研究应用
6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential as an anti-cancer agent, particularly in HER2-positive breast cancer. Preclinical studies have shown that 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits HER2 signaling and reduces cell proliferation, migration, and invasion in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid in patients with HER2-positive breast cancer. However, further research is needed to fully understand the therapeutic potential of 6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid and its mechanism of action in cancer cells.
属性
IUPAC Name |
6-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c20-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)19(24)25/h1-2,5-8,16-17H,3-4,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISASSHATIUNBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3CC=CCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5395087.png)
![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![4-bromo-N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}benzamide](/img/structure/B5395101.png)
![N,N,2-trimethyl-5-[4-(1-piperidinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5395114.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)



![1-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5395160.png)

![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-thienylmethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5395186.png)
![(3S*,4R*)-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5395191.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5395199.png)